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Compound Name: 1,8-Diethenylnaphthalene

CAS No.: 17935-66-9

Cat. No.: B094500

Get Quote

Introduction to Peri-Substituted Naphthalenes
1,8-Diethenylnaphthalene (commonly referred to as 1,8-divinylnaphthalene) is a highly

constrained polycyclic aromatic hydrocarbon. Its unique peri-substituted architecture makes it a

critical precursor for the synthesis of complex molecular electronics, cross-linked polymers, and

advanced semiconductor materials such as zethrene derivatives[1][2].

The structural proximity of the two vinyl groups at the 1 and 8 positions induces severe steric

hindrance, forcing the molecule to deviate from a planar geometry[3]. This deviation profoundly

impacts its electronic properties, chemical reactivity, and nuclear magnetic resonance (NMR)

signature. Furthermore, the radical cations of 1,8-divinylnaphthalene have been extensively

studied to understand complex photophysical pathways and electronic absorption spectra in

ionized diradicals[4].

Structural and Conformational Dynamics
The Causality of Steric Strain: In a hypothetical planar state, the van der Waals radii of the

internal vinyl protons would severely overlap, creating an energetically prohibitive transition

state. To relieve this peri-strain, the vinyl groups rotate out of the naphthalene ring plane.
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This rotation disrupts the extended π -conjugation between the vinyl groups and the aromatic

core, leading to two distinct ground-state conformers:

Syn-conformer: Both vinyl groups twist towards the same face of the naphthalene plane.

Anti-conformer: The vinyl groups twist in opposite directions.

On the NMR timescale at room temperature, these conformers exist in a dynamic equilibrium.

This rapid interconversion averages the chemical environment of the protons, though cooling

the sample can "freeze" the conformers, leading to distinct, resolvable signals for each state[3].
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Conformational equilibrium of 1,8-diethenylnaphthalene driven by peri-steric hindrance.

Spectral Analysis: 1 H and 13 C NMR
H NMR Chemical Shifts
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The 1 H NMR spectrum of 1,8-diethenylnaphthalene is characterized by the complex splitting

patterns of the vinyl protons (an AMX or ABX spin system) and the aromatic protons. Because

the vinyl groups are forced out of the aromatic plane, they do not experience the full

deshielding effect of the naphthalene ring current that a fully coplanar conjugated system

would. This results in a slight upfield shift of the terminal vinyl protons compared to standard

planar styrenes.

Table 1: Expected 1 H NMR Assignments (in CDCl 3​, 400 MHz)

Proton
Environment

Chemical Shift ( δ ,
ppm)

Multiplicity
Coupling Constant
( J , Hz)

H2, H7 (Aromatic) 7.60 – 7.75
Doublet of doublets

(dd)

Jortho​= 8.0, Jmeta​=

1.5

H4, H5 (Aromatic) 7.75 – 7.85
Doublet of doublets

(dd)

Jortho​= 8.0, Jmeta​=

1.5

H3, H6 (Aromatic) 7.35 – 7.45 Pseudo-triplet (t) Jortho​= 8.0

-CH= (Internal Vinyl) 7.40 – 7.60
Doublet of doublets

(dd)

Jtrans​= 17.5, Jcis​=

11.0

=CH 2​(Terminal,

Trans)
5.60 – 5.80

Doublet of doublets

(dd)

Jtrans​= 17.5, Jgem​=

1.5

=CH 2​(Terminal, Cis) 5.30 – 5.45
Doublet of doublets

(dd)
Jcis​= 11.0, Jgem​= 1.5

C NMR Chemical Shifts
The 13 C NMR spectrum provides clear evidence of the disrupted conjugation. The terminal

vinyl carbons (=CH 2​) resonate slightly upfield compared to fully conjugated planar derivatives,

reflecting the reduced electron delocalization from the naphthalene core.

Table 2: Expected 13 C NMR Assignments (in CDCl 3​, 100 MHz)
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Carbon Environment Chemical Shift ( δ , ppm) Assignment Rationale

C1, C8 (Ipso) 136.0 – 138.0

Quaternary carbons,

deshielded by vinyl

attachment.

-CH= (Internal Vinyl) 134.0 – 136.0
Alkene carbon conjugated to

the aromatic ring.

C4a, C8a (Bridgehead) 133.0 – 135.0 Quaternary bridge carbons.

C4, C5 (Aromatic) 128.0 – 130.0 Para to the vinyl substitution.

C2, C7 (Aromatic) 126.0 – 128.0 Ortho to the vinyl substitution.

C3, C6 (Aromatic) 125.0 – 126.5 Meta to the vinyl substitution.

=CH 2​(Terminal Vinyl) 115.0 – 118.0
Terminal alkene carbon,

shifted upfield due to twist.

Experimental Protocol: High-Resolution NMR
Acquisition
To accurately resolve the complex multiplet structures and measure the precise coupling

constants of peri-substituted naphthalenes, a rigorous NMR acquisition protocol is required.

This protocol is designed as a self-validating workflow to ensure maximum signal-to-noise ratio

(SNR) and spectral resolution.

Sample Prep
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Pulse Sequence
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Standardized self-validating NMR acquisition workflow for structural elucidation.

Step-by-Step Methodology:
Sample Preparation: Dissolve 15–20 mg of highly purified 1,8-diethenylnaphthalene in 0.6

mL of deuterated chloroform (CDCl 3​) containing 0.03% v/v tetramethylsilane (TMS) as an
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internal standard. Filter the solution through a glass wool plug into a 5 mm NMR tube to

remove particulate matter that could distort the magnetic field homogeneity.

Probe Tuning and Matching: Insert the sample into the NMR spectrometer (e.g., 400 MHz or

higher). Manually tune and match the probe for both 1 H and 13 C nuclei to minimize

reflected power, ensuring optimal RF pulse delivery and maximizing sensitivity.

Shimming and Locking: Lock the spectrometer to the deuterium frequency of the CDCl 3​

solvent. Perform gradient shimming (Z1-Z4) followed by manual optimization of the non-spin

(X, Y) shims to achieve a Lorentzian line shape for the TMS peak with a full-width at half-

maximum (FWHM) of < 0.8 Hz.

Pulse Optimization (Self-Validation Step): Calibrate the 90° pulse width (P1) specifically for

the sample. This ensures that the excitation profile is uniform and that subsequent

quantitative integration is mathematically reliable.

Acquisition:

For 1 H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 5 times the longest

longitudinal relaxation time ( T1​) of the protons (typically D1 = 5–10 s) to ensure complete

magnetization recovery.

For 13 C NMR: Acquire 1024–2048 scans using a power-gated decoupling sequence

(e.g., WALTZ-16) to prevent nuclear Overhauser effect (NOE) buildup if quantitative

integration is needed, or standard composite pulse decoupling for routine shift

assignment.

Processing: Apply a zero-filling factor of 2 and a mild exponential window function (Line

Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier transformation. Phase the

spectrum manually to ensure pure absorptive line shapes, and baseline correct using a

polynomial fit.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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